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These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology
for elucidating the multifaceted functions of Chromodomain Helicase DNA Binding Protein 5
(CHDb5), a critical tumor suppressor frequently dysregulated in various cancers. Detailed
protocols for CRISPR-mediated knockout and activation of CHD5 are provided, along with
methodologies for key phenotypic assays to assess the functional consequences.

Introduction to CHD5

Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a member of the CHD family of
ATP-dependent chromatin remodelers.[1] It is a crucial tumor suppressor gene located on
chromosome 1p36, a region frequently deleted in neuroblastomas and other cancers.[2] CHD5
is preferentially expressed in the nervous system and testis.[1] Its expression is often silenced
in cancer through genetic deletion, promoter hypermethylation, or by microRNAs.[1][2]
Functionally, CHD5 is a core component of the Nucleosome Remodeling and Deacetylase
(NuRD) complex, which plays a pivotal role in regulating gene expression by modifying
chromatin structure.[3][4] Through its role in the NURD complex, CHD5 is implicated in the
regulation of several key cellular processes including apoptosis, cell cycle progression, and
DNA damage response, often through the p14ARF/p53 signaling pathway.[1][3]

Using CRISPR-Cas9 to Study CHD5 Function
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The CRISPR-Cas9 system offers a powerful and precise tool to investigate the functional roles
of CHDS5 in both normal physiology and disease. By generating cell lines with a stable knockout
of CHD5 or with endogenously activated CHD5 expression, researchers can systematically
dissect its molecular mechanisms and identify potential therapeutic targets.

e CHD5 Knockout (KO): Inducing loss-of-function by creating targeted mutations in the CHD5
gene allows for the study of the consequences of CHD5 inactivation, mimicking the genetic
deletions observed in many cancers.

o CHDS5 Activation (CRISPRa): Utilizing a catalytically dead Cas9 (dCas9) fused to
transcriptional activators enables the targeted upregulation of endogenous CHD5
expression. This "gain-of-function" approach is particularly useful for studying the effects of
restoring CHD5 function in cancer cells where it has been silenced.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies investigating the
effects of modulating CHD5 expression on key cellular processes.

Table 1: Effect of CHD5 Modulation on Cell Proliferation and Colony Formation
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. Genetic
Cell Line o Assay Result Reference
Modification
Significant
CRISPRa of Cell Proliferation inhibition of
K562 (CML) ) ) [5]
CHD5 (MTT) proliferation vs.
control.
Significant
CRISPRa of Cell Proliferation inhibition of
KBM5 (CML) ) ) [5]
CHD5 (MTT) proliferation vs.
control.
Strongly
IMR5 CHD5 Clonogenic decreased ]
(Neuroblastoma)  Overexpression Growth clonogenic
growth vs. mock.
Less pronounced
SK-N-BE(2)C CHD5 Clonogenic decrease in 6]
(Neuroblastoma)  Overexpression Growth clonogenic

growth vs. mock.

NLF

(Neuroblastoma)

CHDS

Overexpression

Tumor Growth
(Xenograft)

Mean tumor
volume of 0.36
cm3vs. 1.65 cms3
in control at 5

weeks.

[7]

IMR5

(Neuroblastoma)

CHD5

Overexpression

Tumor Growth
(Xenograft)

Mean tumor
volume of 0.28
cmivs. 1.15 cmsd
in control at 5

weeks.

[7]

Table 2: Effect of CHD5 Modulation on Apoptosis and Cell Cycle
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. Genetic
Cell Line o Assay Result Reference
Modification

Increased
CRISPRa of Apoptosis (Flow percentage of
K562 (CML) _ [5]
CHD5 Cytometry) apoptotic cells
vs. control.
Increased
CRISPRa of Apoptosis (Flow percentage of
KBM5 (CML) _ [5]
CHD5 Cytometry) apoptotic cells
vs. control.
CRISPRa of Cell Cycle G2/M phase
K562 (CML) . [5]
CHD5 Analysis arrest.
CRISPRa of Cell Cycle G2/M phase
KBM5 (CML) _ (5]
CHD5 Analysis arrest.
ACHN (Renal CHD5 Cell Cycle Induced G1 3l
Cell Carcinoma) Overexpression Analysis phase arrest.
769-P (Renal CHD5 Cell Cycle Induced G1 ]
Cell Carcinoma) Overexpression Analysis phase arrest.

Table 3: Effect of CHD5 Modulation on Cell Migration and Invasion
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. Genetic
Cell Line o Assay Result Reference
Modification
o Inhibition of
IMR5 CHD5 Migration ) .
] migration vs. [6]
(Neuroblastoma)  Overexpression (Transwell)
mock.
_ Inhibition of
SK-N-BE(2)C CHD5 Invasion ) )
_ invasion vs. [6]
(Neuroblastoma)  Overexpression (Transwell)
mock.
o Inhibition of
ACHN (Renal CHD5 Migration o
] ] migration vs. [3]
Cell Carcinoma) Overexpression (Transwell)
control.
) Inhibition of
769-P (Renal CHD5 Invasion ) )
) ] invasion vs. [3]
Cell Carcinoma) Overexpression (Transwell)
control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways involving CHD5 and a typical experimental workflow for its study using CRISPR-

Cas9.
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Caption: CHD5-p53 Signaling Pathway.

© 2025 BenchChem. All rights reserved. 6/14

Tech Support


https://www.benchchem.com/product/b606638?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

1. Design & Preparation

gRNA Desig
0 Oo0 RISPRa

2. Delivery |& Selection

Transfection into
Cancer Cell Line

l

Selection of
Edited Cells

3. Validation

4. Functional {Analysis

Proliteratio Apopto AsSsa gratio aslio

Click to download full resolution via product page

Caption: CRISPR-Cas9 Workflow for CHD5 Study.
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Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of CHDS5 in
a Neuroblastoma Cell Line (e.g., SH-SY5Y)

Objective: To generate a stable CHD5 knockout cell line to study the effects of CHD5 loss-of-
function.

Materials:

SH-SY5Y neuroblastoma cell line

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
CHD5-specific gRNA expression vectors (targeting an early exon)
Cas9 expression vector

Lipofectamine 3000 or similar transfection reagent

Puromycin or other selection antibiotic

Genomic DNA extraction kit

PCR reagents and primers flanking the gRNA target site

Sanger sequencing service

Anti-CHDS5 antibody and secondary antibody for Western blotting
Protein lysis buffer and quantification reagents

Procedure:

e gRNA Design and Vector Preparation:

o Design and clone at least two different gRNAs targeting an early constitutive exon of the
CHDS5 gene to maximize the likelihood of a frameshift mutation.
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o Co-transfect the gRNA expression vector and a Cas9 expression vector (often an "all-in-
one" plasmid is used).

e Transfection:

o Plate SH-SY5Y cells in a 6-well plate to be 70-80% confluent on the day of transfection.

o Transfect the cells with the CRISPR-Cas9 plasmids according to the manufacturer's
protocol for the chosen transfection reagent.

e Selection of Edited Cells:

o 48 hours post-transfection, begin selection by adding the appropriate concentration of
puromycin to the culture medium.

o Maintain selection for 7-10 days, replacing the medium with fresh selection medium every
2-3 days, until non-transfected control cells are eliminated.

e Clonal Isolation:

o After selection, perform single-cell cloning by limiting dilution or by picking individual
colonies to establish clonal cell lines.

e Genomic Validation:
o Expand individual clones and extract genomic DNA.
o Perform PCR to amplify the region of the CHD5 gene targeted by the gRNA.

o Sequence the PCR products using Sanger sequencing to identify clones with insertions or
deletions (indels) that result in a frameshift mutation.

¢ Protein Validation:

o Confirm the absence of CHD5 protein expression in validated knockout clones by Western
blotting using an anti-CHDS5 antibody.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Protocol 2: CRISPRa-mediated Activation of
Endogenous CHDS5 in a Breast Cancer Cell Line (e.g.,
MCEF-7)

Objective: To activate the endogenous expression of CHDS5 in a cell line where it is silenced, to
study the effects of restoring its function.

Materials:

o MCF-7 breast cancer cell line

e DMEM medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and insulin
o CHDb5-promoter targeting gRNA expression vectors

e dCas9-VPR or dCas9-SAM activator system plasmids

» Transfection reagent

¢ Selection antibiotic (e.g., Hygromycin, Blasticidin)

* RNA extraction kit and cDNA synthesis kit

» (RT-PCR reagents and primers for CHD5 and a housekeeping gene (e.g., GAPDH)

Anti-CHD5 antibody for Western blotting

Procedure:

o gRNA Design and Vector Preparation:

o Design and clone gRNAs that target the promoter region of the CHD5 gene.

o Use plasmids expressing a dCas9 fused to a transcriptional activator domain (e.g., VPR or
the SAM system).

e Transfection and Selection:
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o Transfect MCF-7 cells with the dCas9-activator and gRNA plasmids.
o Select for stably transfected cells using the appropriate antibiotic.
» Validation of CHDS5 Activation:

o gRT-PCR: Extract total RNA from the stable cell pool or individual clones, synthesize
cDNA, and perform qRT-PCR to quantify the level of CHD5 mRNA expression relative to
control cells.

o Western Blotting: Confirm the increased expression of CHDS5 protein in the activated cell
lines.

Protocol 3: Phenotypic Assays

A. Cell Proliferation Assay (MTT Assay)

Seed equal numbers of CHD5-modified and control cells into 96-well plates.

At various time points (e.g., 24, 48, 72, 96 hours), add MTT reagent to the wells and
incubate.

Add solubilization solution and measure the absorbance at 570 nm.

Plot the absorbance values over time to generate a growth curve.

B. Colony Formation Assay

Seed a low density of cells (e.g., 500-1000 cells) into 6-well plates.

Culture the cells for 10-14 days, allowing colonies to form.

Fix the colonies with methanol and stain with crystal violet.

Count the number of colonies (typically >50 cells) in each well.
C. Apoptosis Assay (Annexin V/Propidium lodide Staining)

o Harvest CHD5-modified and control cells.
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» Wash the cells with PBS and resuspend in Annexin V binding buffer.

e Add FITC-conjugated Annexin V and Propidium lodide (PI) to the cells and incubate in the
dark.

» Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic
(Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

D. TUNEL Assay for Apoptosis

e Fix and permeabilize cells grown on coverslips.

 Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase
(TdT) and BrdUTP or a fluorescently labeled dUTP.

» Detect the incorporated labeled nucleotides using an anti-BrdU antibody or by direct
fluorescence imaging.

o Counterstain with DAPI to visualize the nuclei and quantify the percentage of TUNEL-
positive (apoptotic) cells.

E. Cell Migration and Invasion Assay (Transwell Assay)

e Seed CHD5-modified and control cells in the upper chamber of a Transwell insert (with or
without a Matrigel coating for invasion and migration assays, respectively) in serum-free
medium.

e Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

¢ Incubate for 24-48 hours.

 Remove non-migrated/invaded cells from the top of the insert.

e Fix and stain the cells that have migrated/invaded to the bottom of the insert.

o Count the number of stained cells in several microscopic fields to quantify
migration/invasion.
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Conclusion

The application of CRISPR-Cas9 technology provides a robust and specific platform for
investigating the tumor-suppressive functions of CHD5. By employing the protocols outlined in
these notes, researchers can effectively generate knockout and activation cellular models to
dissect the role of CHDS5 in cancer biology. The resulting insights will be invaluable for
understanding disease mechanisms and for the development of novel therapeutic strategies
aimed at restoring CHD5 function in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. string-db.org [string-db.org]

e 2. Mechanisms of CHDS5 Inactivation in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
e 3. genecards.org [genecards.org]

e 4. uniprot.org [uniprot.org]

e 5. Overexpression of chromodomain helicase DNA binding protein 5 (CHDS5) inhibits cell
proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. CHD?5 inhibits metastasis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
e 7. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols: Investigating CHD5
Function Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606638#using-crispr-cas9-to-study-chd5-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b606638?utm_src=pdf-custom-synthesis
https://string-db.org/network/9606.ENSP00000262450
https://pmc.ncbi.nlm.nih.gov/articles/PMC3306487/
https://www.genecards.org/cgi-bin/carddisp.pl?gene=CHD5
https://www.uniprot.org/uniprotkb/Q8TDI0/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC8797277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8797277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8797277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8799470/
https://www.researchgate.net/figure/Effect-of-CHD5-expression-on-tumor-growth-in-neuroblastoma-cell-lines-NLF-IMR5_fig3_5277977
https://www.benchchem.com/product/b606638#using-crispr-cas9-to-study-chd5-function
https://www.benchchem.com/product/b606638#using-crispr-cas9-to-study-chd5-function
https://www.benchchem.com/product/b606638#using-crispr-cas9-to-study-chd5-function
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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